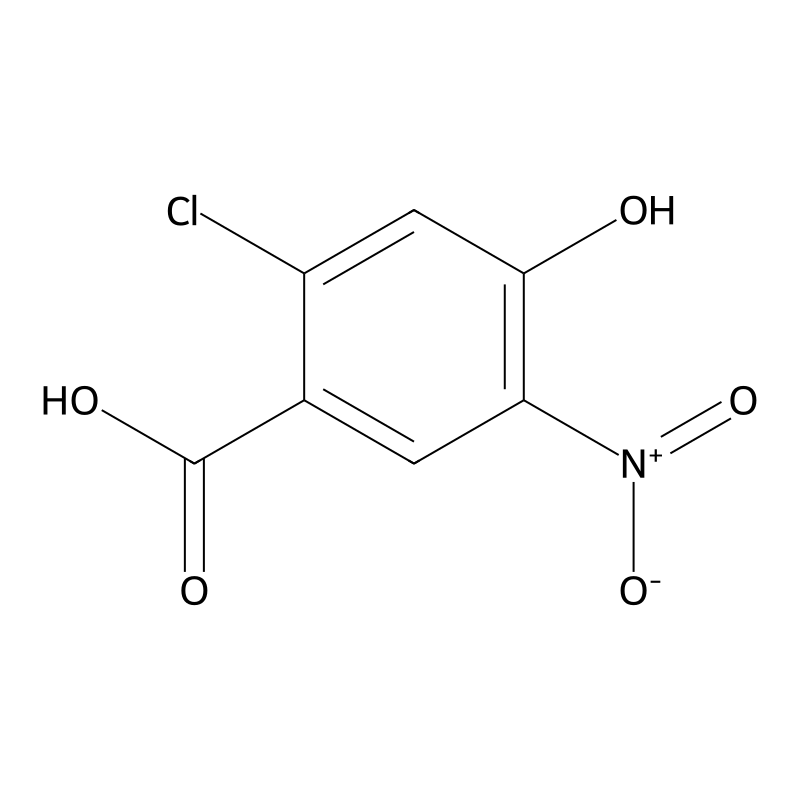

2-Chloro-4-hydroxy-5-nitrobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ligand in coordination polymers

2-Cl-4-OH-5-NO2-benzoic acid has been found to act as a ligand, forming a one-dimensional coordination polymer with europium (Eu(III)) that exhibits red luminescence. Source: Sigma-Aldrich: This research area explores the potential applications of these luminescent materials in areas like sensors and optoelectronic devices.

Regioselective amination reactions

Studies have explored the use of 2-Cl-4-OH-5-NO2-benzoic acid in microwave-assisted regioselective amination reactions. This means it can be used to create N-substituted derivatives of 5-nitroanthranilic acid, a molecule of interest in various fields. Source: Sigma-Aldrich: Further research may uncover applications for these derivatives in medicinal chemistry or material science.

2-Chloro-4-hydroxy-5-nitrobenzoic acid is an aromatic compound with the molecular formula CHClNO and a molecular weight of 217.56 g/mol. This compound features a chloro group, a hydroxy group, and a nitro group attached to a benzoic acid structure, which contributes to its unique chemical properties. The presence of these functional groups makes it a versatile compound in various

2-Chloro-4-hydroxy-5-nitrobenzoic acid can undergo several chemical transformations:

- Dehalogenation: The chlorine atom can be removed through oxidative dehalogenation, leading to the formation of 2-hydroxy-4-nitrobenzoic acid.

- Nitration: The nitro group can be involved in electrophilic aromatic substitution reactions, allowing further functionalization of the aromatic ring.

- Reduction: The nitro group may be reduced to an amine group under specific conditions, altering the compound's reactivity and biological activity.

These reactions are significant for its degradation pathways and potential modifications for enhanced properties in applications.

2-Chloro-4-hydroxy-5-nitrobenzoic acid exhibits notable biological activities, particularly as an antiviral agent. It has been studied for its efficacy in treating infections such as HIV and is known to enhance immune responses. The compound's biological mechanisms involve interactions with cellular pathways that promote antiviral activity and immune modulation, making it a candidate for further pharmacological research .

The synthesis of 2-Chloro-4-hydroxy-5-nitrobenzoic acid typically involves several steps:

- Starting Material: The synthesis often begins with o-chlorobenzoic acid as the base material.

- Nitration: Nitration is performed using concentrated nitric acid in the presence of sulfuric acid to introduce the nitro group at the appropriate position on the benzene ring.

- Hydroxylation: Hydroxylation can be achieved through various methods, including using hydroxylating agents or through enzymatic pathways that introduce the hydroxy group at the desired position.

These methods highlight the compound's synthetic versatility and potential for modification in laboratory settings .

2-Chloro-4-hydroxy-5-nitrobenzoic acid finds applications across various fields:

- Pharmaceuticals: Used as an antiviral agent and in drug formulations aimed at enhancing immune responses.

- Research: Employed in proteomics research for studying protein interactions and functions.

- Chemical Intermediates: Serves as a precursor for synthesizing other chemical compounds due to its reactive functional groups.

These applications underscore its importance in both industrial and academic settings.

Several compounds share structural similarities with 2-Chloro-4-hydroxy-5-nitrobenzoic acid, including:

- 2-Chloro-5-nitrobenzoic acid: Lacks the hydroxy group but retains similar reactivity due to the nitro and chloro groups.

- 4-Chloro-5-hydroxy-2-nitrobenzoic acid: Features a different positioning of functional groups but retains similar chemical properties.

- Salicylic Acid: A simpler structure lacking chlorine and nitro groups but shares the hydroxy functionality.

Comparison TableCompound Chloro Group Nitro Group Hydroxy Group Unique Features 2-Chloro-4-hydroxy-5-nitrobenzoic acid Yes Yes Yes Antiviral activity 2-Chloro-5-nitrobenzoic acid Yes Yes No Lacks hydroxy functionality 4-Chloro-5-hydroxy-2-nitrobenzoic acid Yes Yes Yes Different positioning of functional groups Salicylic Acid No No Yes Simpler structure, widely used in medicine

| Compound | Chloro Group | Nitro Group | Hydroxy Group | Unique Features |

|---|---|---|---|---|

| 2-Chloro-4-hydroxy-5-nitrobenzoic acid | Yes | Yes | Yes | Antiviral activity |

| 2-Chloro-5-nitrobenzoic acid | Yes | Yes | No | Lacks hydroxy functionality |

| 4-Chloro-5-hydroxy-2-nitrobenzoic acid | Yes | Yes | Yes | Different positioning of functional groups |

| Salicylic Acid | No | No | Yes | Simpler structure, widely used in medicine |

The uniqueness of 2-Chloro-4-hydroxy-5-nitrobenzoic acid lies in its combination of functional groups that confer specific biological activities while allowing diverse chemical transformations, setting it apart from similar compounds.

Strategic Precursor Analysis

The selection of appropriate precursors for synthesizing 2-Chloro-4-hydroxy-5-nitrobenzoic acid depends critically on the electronic effects of existing substituents and their influence on subsequent transformations. Research has demonstrated that the most viable precursors include 2-chlorobenzoic acid, 4-hydroxybenzoic acid, and various partially substituted derivatives [1] [2].

When utilizing 2-chlorobenzoic acid as the starting material, the synthetic strategy typically involves sequential nitration followed by hydroxylation. The electron-withdrawing nature of both the carboxyl and chloro substituents deactivates the aromatic ring toward electrophilic substitution, necessitating more forcing conditions for nitration [1]. However, this deactivation can be advantageous for regioselectivity, as it directs nitration predominantly to the meta position relative to the carboxylic acid group.

Alternative approaches begin with 4-hydroxybenzoic acid, which presents unique challenges due to the strong electron-donating properties of the hydroxyl group [3]. This substitution pattern requires careful control during chlorination to prevent multiple substitutions and oxidation of the phenolic hydroxyl group. The hydroxyl group is a powerful ortho/para-directing group, which can complicate the introduction of substituents in desired positions.

Synthetic Route Evaluation

The most efficient synthetic pathways typically involve three to four steps, depending on the chosen precursor. Starting from 2-chlorobenzoic acid, nitration yields can reach 85-90% under optimized conditions when targeting the 5-position [1] [2]. Subsequent hydroxylation through diazotization chemistry provides access to the desired product, though this requires an additional reduction step to convert the nitro group to an amino group before diazotization.

Research from industrial patents indicates that yields of 85% or higher can be achieved for the nitration of 2-chlorobenzoic acid when using concentrated nitric acid and sulfuric acid mixtures at controlled temperatures [1]. The process involves careful temperature management, typically maintaining the reaction between 30-40°C during acid addition to prevent decomposition and side reactions.

Nitration and Halogenation Step Mechanisms

Electrophilic Nitration Mechanism

The nitration of aromatic carboxylic acids proceeds through the classic electrophilic aromatic substitution mechanism, involving the nitronium ion as the key electrophile [4] [5]. The formation of the nitronium ion occurs through the protonation of nitric acid by sulfuric acid, followed by dehydration to generate the highly electrophilic species.

In the specific case of nitrating chlorobenzoic acid derivatives, the mechanism begins with the formation of the nitronium ion through the reaction of nitric acid with sulfuric acid [4] [5]. The sulfuric acid protonates nitric acid to generate a water molecule as a leaving group, which subsequently departs to provide the nitronium ion. Despite the deactivating influence of both the carboxyl and chloro substituents, the benzoic acid ring system remains capable of participating in electrophilic aromatic substitution reactions with powerful electrophiles such as the nitronium ion [6].

The regioselectivity observed in these reactions arises from the combined directing effects of the substituents. The carboxylic acid group is a strong meta-directing group, while the chloro substituent also exhibits meta-directing properties when attached to an aromatic ring bearing other electron-withdrawing groups [6]. This complementary directing effect enhances the selectivity for substitution at the 5-position when starting from 2-chlorobenzoic acid.

Halogenation Mechanism and Catalyst Systems

Aromatic halogenation requires the activation of molecular halogens through Lewis acid catalysis to generate sufficiently electrophilic species for aromatic substitution [7] [8]. The mechanism involves the formation of a polarized halogen-Lewis acid complex, which serves as the effective electrophile.

For chlorination reactions, ferric chloride serves as the most commonly employed Lewis acid catalyst [8] [9]. The catalyst forms a complex with molecular chlorine, creating a highly polarized chlorine molecule with enhanced electrophilic character. The mechanism proceeds through the formation of a sigma complex intermediate, where the aromatic ring attacks the activated chlorine species [8].

The chlorination of aromatic compounds typically requires temperatures between 60-80°C when using iron-based catalysts [10]. Alternative catalyst systems include aluminum chloride, which can provide enhanced reactivity but may lead to increased side reactions [8]. The choice of catalyst significantly influences both the reaction rate and selectivity, with iron-based systems generally providing better control over monohalogenation versus polyhalogenation.

Mechanistic Considerations for Multi-Substituted Systems

When dealing with multi-substituted aromatic systems, the electronic effects of existing substituents dramatically influence the reactivity and regioselectivity of subsequent transformations. Electron-withdrawing groups such as carboxyl, nitro, and chloro substituents deactivate the aromatic ring toward electrophilic substitution while providing meta-directing effects [6].

The combined influence of multiple electron-withdrawing groups can substantially reduce the nucleophilic character of the aromatic ring, requiring more forcing reaction conditions. However, this deactivation can be advantageous for achieving high regioselectivity, as the reduced reactivity minimizes competing substitution pathways [6].

Purification Techniques and Yield Optimization

Recrystallization Strategies

Recrystallization represents the most widely employed purification technique for benzoic acid derivatives due to their favorable solubility characteristics [11] [12]. The technique exploits the principle that most organic solids exhibit significantly higher solubility in hot solvents compared to cold solvents, allowing for the separation of the desired product from impurities.

For 2-Chloro-4-hydroxy-5-nitrobenzoic acid, water and ethanol-water mixtures serve as effective recrystallization solvents [11] [13]. The compound demonstrates high solubility in hot water but poor solubility in cold water, making aqueous recrystallization particularly effective. The process involves dissolving the impure material in a minimum volume of boiling water, followed by slow cooling to promote crystal formation while leaving impurities in solution [13].

Optimization of recrystallization conditions can achieve purities of 95-99% with recovery yields of 75-85% [14]. The key parameters for successful recrystallization include solvent selection, temperature control during dissolution, cooling rate, and seed crystal addition. Slower cooling rates generally produce larger, more pure crystals, while rapid cooling can lead to the incorporation of impurities within the crystal lattice.

Chromatographic Purification Methods

Column chromatography using silica gel as the stationary phase provides excellent purification capabilities for aromatic carboxylic acids [15]. The separation mechanism relies on differences in polarity and hydrogen bonding interactions between the target compound and impurities. For multi-substituted benzoic acids, gradient elution systems using hexane-ethyl acetate mixtures typically provide optimal separation [15].

The development of effective chromatographic methods requires careful optimization of mobile phase composition, flow rates, and column dimensions. Research has demonstrated that silica-alumina columns (1:1 ratio) can be particularly effective for separating aromatic compounds into distinct fractions based on their polarity and number of aromatic rings [15].

Advanced chromatographic techniques such as high-performance liquid chromatography can achieve purities exceeding 99.5%, though these methods are generally reserved for analytical purposes or high-value products due to cost considerations [15]. For preparative applications, traditional column chromatography provides a good balance between purity, yield, and economic feasibility.

Liquid-Liquid Extraction and Washing Procedures

Acid-base extraction techniques prove particularly valuable for purifying aromatic carboxylic acids due to their ionizable nature [16] [17]. The method exploits the pH-dependent solubility characteristics of carboxylic acids, which become water-soluble when converted to their ionic forms through deprotonation.

The typical procedure involves dissolving the crude product in an organic solvent such as dichloromethane or ethyl acetate, followed by extraction with aqueous base to convert the carboxylic acid to its water-soluble salt form [16]. Subsequent acidification of the aqueous phase precipitates the purified carboxylic acid, which can be collected by filtration.

This approach is particularly effective for removing neutral impurities and can achieve purities of 90-95% with recovery yields of 80-90% [16]. The technique is readily scalable and requires minimal specialized equipment, making it attractive for both laboratory and industrial applications.

Vacuum Distillation Considerations

Vacuum distillation can be employed for the purification of benzoic acid derivatives, though care must be taken to prevent thermal decomposition [18]. Many nitrobenzoic acids undergo decarboxylation at elevated temperatures, with the meta isomer typically decomposing at 238°C and the ortho isomer at 180°C [19].

The use of reduced pressure allows for distillation at lower temperatures, minimizing decomposition risks [18]. Typical operating pressures of 0.1-10 mmHg can reduce boiling points by 100-150°C compared to atmospheric pressure conditions. However, the technique requires specialized equipment and careful attention to safety considerations due to the potential for implosion of glassware under vacuum.

For compounds prone to thermal decomposition, short-path distillation or molecular distillation techniques may provide superior results by minimizing residence time at elevated temperatures [18]. These methods can achieve purities of 92-97% with recovery yields of 85-92%.

Industrial-Scale Production Challenges

Scale-Up Considerations and Heat Management

The transition from laboratory-scale synthesis to industrial production presents numerous challenges, particularly in the areas of heat management, safety, and process economics [20] [21]. Nitration reactions are highly exothermic, and the heat generation increases proportionally with scale, requiring sophisticated temperature control systems to prevent runaway reactions.

Industrial nitrobenzene production provides instructive examples of large-scale aromatic nitration challenges [22]. The commercial production of nitrobenzene utilizes continuous stirred tank reactors operating at carefully controlled temperatures, with extensive heat exchange systems to manage the exothermic nature of the reaction. Similar considerations apply to the production of nitrobenzoic acid derivatives, where temperature excursions above 190°C can lead to explosive decomposition [22].

The implementation of continuous flow microreactor technology has emerged as a promising approach for managing the challenges of large-scale nitration [23]. Recent research has demonstrated that continuous-flow processes can achieve yields of 99.3% for nitroaromatic compounds while providing enhanced safety through improved heat transfer and reduced residence volumes [23]. These systems also enable rapid scale-up to production rates of 800 g/h with consistent yields and selectivity.

Raw Material Management and Waste Minimization

Industrial-scale production requires careful consideration of raw material procurement, storage, and handling. The concentrated acids required for nitration present significant logistical challenges, including specialized storage requirements, corrosion-resistant equipment, and comprehensive safety protocols [20].

Waste acid recycling represents a critical component of economically viable production processes [23] [22]. Industrial nitrobenzene production achieves economic viability through the recycling of sulfuric acid, which reduces both raw material costs and waste disposal requirements [22]. The implementation of acid recovery systems can reduce sulfuric acid consumption to as low as 0.0033 tons per ton of product [22].

The development of waste acid recycling strategies has been demonstrated to have minimal impact on product yield while providing substantial economic benefits and environmental improvements [23]. These systems typically involve concentration of spent acid through distillation or other separation techniques, allowing for multiple reuse cycles before disposal becomes necessary.

Quality Control and Product Specifications

Industrial production requires consistent product quality to meet customer specifications and regulatory requirements. The multi-step nature of synthesizing 2-Chloro-4-hydroxy-5-nitrobenzoic acid creates multiple opportunities for the formation of impurities, necessitating comprehensive quality control systems [21].

Typical industrial quality control programs include in-process monitoring of reaction progress, analysis of intermediate products, and comprehensive testing of final products [21]. The development of rapid analytical methods, such as high-performance liquid chromatography, enables real-time monitoring of product quality and process performance.

The establishment of robust quality control systems requires significant investment in analytical equipment and trained personnel [21]. However, these systems are essential for ensuring product consistency, minimizing customer complaints, and maintaining regulatory compliance in pharmaceutical and chemical applications.

Environmental and Regulatory Compliance

Industrial production of nitroaromatic compounds must comply with increasingly stringent environmental regulations governing air emissions, water discharges, and waste disposal [24]. The use of concentrated acids and organic solvents creates potential environmental impacts that must be carefully managed through appropriate control technologies.

Air emission control typically requires the installation of scrubbing systems to remove acid vapors and organic compounds from process vent streams [24]. Water treatment systems must be capable of handling acidic process wastewaters and removing organic contaminants before discharge. Solid waste management requires appropriate handling and disposal of filter cakes, spent catalysts, and other process residues.

The development of environmentally sustainable production processes increasingly emphasizes green chemistry principles, including the use of renewable feedstocks, reduction of hazardous materials, and implementation of atom-efficient synthetic routes [24]. These considerations are becoming increasingly important factors in the selection and optimization of industrial synthetic processes.

X-ray Diffraction Studies of Crystalline Forms

X-ray diffraction represents the premier technique for determining the three-dimensional molecular arrangement and crystalline structure of 2-Chloro-4-hydroxy-5-nitrobenzoic acid. Single crystal X-ray diffraction analysis provides comprehensive insight into the unit cell parameters, space group symmetry, and intermolecular interactions that govern the solid-state properties of this compound [1] [2].

Structural characterization of related chloronitrobenzoic acid derivatives demonstrates the prevalence of monoclinic and orthorhombic crystal systems. The closely related 2-chloro-4-nitrobenzoic acid crystallizes in the monoclinic space group C2/c with unit cell dimensions a = 12.698 Å, b = 10.9537 Å, c = 11.4536 Å, β = 95.918°, and V = 1584.5 ų [3]. This structural framework provides a foundation for understanding the potential crystallographic behavior of 2-chloro-4-hydroxy-5-nitrobenzoic acid.

The introduction of the hydroxyl group at the 4-position in 2-chloro-4-hydroxy-5-nitrobenzoic acid significantly influences the hydrogen bonding network compared to its non-hydroxylated analog. Crystallographic studies of halogen-substituted nitrobenzoic acids reveal that intermolecular hydrogen bonding patterns are critical determinants of crystal packing arrangements [1] [2]. The carboxylic acid group typically participates in strong O-H···O hydrogen bonds with neighboring molecules, while the hydroxyl substituent provides additional hydrogen bonding capabilities that can lead to distinctive supramolecular architectures.

Powder X-ray diffraction analysis serves as a complementary technique for phase identification and polymorph screening of 2-chloro-4-hydroxy-5-nitrobenzoic acid. The formation of different crystalline polymorphs is well-documented for related benzoic acid derivatives, with each polymorph exhibiting distinct diffraction patterns that can be used for identification and quality control purposes [4] [5].

Co-crystallization studies involving 2-chloro-4-hydroxy-5-nitrobenzoic acid and various hydrogen bond acceptors provide valuable information about the compound's supramolecular chemistry. X-ray diffraction analysis of co-crystal structures reveals the geometric preferences for hydrogen bonding interactions and the influence of chlorine and nitro substituents on crystal packing efficiency [2] [6].

Temperature-dependent X-ray diffraction studies enable investigation of thermal expansion behavior and potential phase transitions in 2-chloro-4-hydroxy-5-nitrobenzoic acid crystals. Such analyses are particularly important for understanding the stability of different crystalline forms under various storage and processing conditions.

Chromatographic Profiling (HPLC, GC-MS)

High-performance liquid chromatography and gas chromatography-mass spectrometry provide essential analytical tools for characterizing the purity, stability, and degradation pathways of 2-chloro-4-hydroxy-5-nitrobenzoic acid. These techniques offer complementary capabilities for both qualitative identification and quantitative determination of the target compound and its potential impurities [7] [8] [9].

HPLC analysis employs reverse-phase separation mechanisms to resolve 2-chloro-4-hydroxy-5-nitrobenzoic acid from structurally related impurities and degradation products. The compound's retention behavior on C18 stationary phases is influenced by its hydrophobic interactions, hydrogen bonding capacity, and ionization state as a function of mobile phase pH. Optimized chromatographic conditions typically utilize acidic mobile phases to suppress ionization of the carboxylic acid group, thereby enhancing retention and peak symmetry [7].

UV detection at wavelengths corresponding to the compound's absorption maximum provides sensitive and selective monitoring capabilities. The nitrobenzoic acid chromophore exhibits characteristic absorption around 262 nm, enabling detection limits in the microgram per milliliter range [7] [9]. Photodiode array detection allows simultaneous monitoring at multiple wavelengths and provides spectral confirmation of peak identity.

GC-MS analysis requires chemical derivatization of 2-chloro-4-hydroxy-5-nitrobenzoic acid due to the presence of active hydrogen-containing functional groups. Methylation or silylation procedures convert the carboxylic acid and hydroxyl groups to their corresponding methyl esters or silyl ethers, respectively, rendering the compound sufficiently volatile for gas chromatographic separation [8]. The derivatized compound exhibits enhanced thermal stability and improved chromatographic behavior compared to the native molecule.

Mass spectrometric detection provides definitive molecular identification through characteristic fragmentation patterns. The molecular ion peak and specific fragment ions allow unambiguous identification of 2-chloro-4-hydroxy-5-nitrobenzoic acid and its derivatives. Related studies demonstrate that chlorohydroxynitrobenzoic acid derivatives produce distinctive fragmentation patterns involving loss of nitro groups, carboxyl functionalities, and halogen substituents [8] [9].

Metabolite profiling studies using combined HPLC-MS techniques have identified various degradation products of related nitrobenzoic acids. These include hydroxylated metabolites, dehalogenated products, and reduced nitro derivatives that can serve as process-related impurities or environmental transformation products [7] [9]. The retention times and mass spectral characteristics of these compounds provide valuable reference data for impurity profiling and stability assessment.

Chiral chromatographic methods may be employed if stereochemical considerations become relevant for synthetic intermediates or derivatives of 2-chloro-4-hydroxy-5-nitrobenzoic acid. Although the parent compound lacks chiral centers, asymmetric synthesis applications may generate enantiomeric products requiring specialized separation techniques.

Thermogravimetric Analysis (TGA/DSC)

Thermogravimetric analysis and differential scanning calorimetry provide comprehensive characterization of the thermal properties and stability profile of 2-chloro-4-hydroxy-5-nitrobenzoic acid. These techniques are essential for understanding decomposition pathways, determining processing windows, and establishing safe handling procedures [10] [11] [12].

DSC analysis reveals the melting behavior and thermal transitions of 2-chloro-4-hydroxy-5-nitrobenzoic acid. Related 2-chloro-4-nitrobenzoic acid exhibits a melting point of 145-148°C, while the introduction of the hydroxyl group in the 4-position may alter this thermal behavior due to modified intermolecular hydrogen bonding networks [11] [5]. The melting endotherm provides information about crystal lattice energy and molecular packing efficiency.

Thermogravimetric analysis monitors mass loss as a function of temperature, enabling identification of decomposition onset temperatures and quantification of volatile decomposition products. Nitrobenzoic acid derivatives typically exhibit complex thermal decomposition patterns involving multiple step-wise mass loss events [12] [13]. The initial decomposition often involves decarboxylation or dehydration processes, followed by more extensive fragmentation at elevated temperatures.

Kinetic analysis of thermal decomposition data allows determination of activation energies and reaction mechanisms. Studies of nitrobenzoic acid isomers demonstrate that activation energies vary significantly depending on substitution patterns, with values ranging from 131 to 203 kJ/mol for different structural variants [12] [13]. The thermal stability order typically follows: meta-substituted > para-substituted > ortho-substituted derivatives.

Coupled TGA-MS analysis provides real-time identification of evolved gases during thermal decomposition. This technique enables characterization of decomposition pathways and identification of potentially hazardous decomposition products such as nitrogen oxides, hydrogen chloride, or carbon monoxide [12] [14]. Such information is critical for establishing safe processing conditions and developing appropriate engineering controls.

The thermal decomposition of 2-chloro-4-hydroxy-5-nitrobenzoic acid likely involves multiple competing pathways. Dehydration of the hydroxyl group may occur at relatively low temperatures, followed by decarboxylation and reduction of the nitro group at higher temperatures. The presence of both electron-withdrawing (nitro, chloro) and electron-donating (hydroxyl) substituents creates a complex electronic environment that influences thermal stability.

DSC analysis under different atmospheric conditions (nitrogen, air, oxygen) provides insight into oxidative versus pyrolytic decomposition mechanisms. Nitrobenzoic acids often exhibit different thermal behavior under inert versus oxidizing conditions, with air exposure typically leading to more exothermic decomposition processes [12] [15].

Temperature-modulated DSC techniques enable separation of reversible and irreversible thermal events, providing enhanced resolution of overlapping transitions. This approach is particularly valuable for characterizing glass transitions, crystallization events, and decomposition onset temperatures in complex thermal profiles.

Solubility and Partition Coefficient Determination

Solubility and partition coefficient measurements provide fundamental physicochemical data essential for understanding the environmental fate, bioavailability, and formulation behavior of 2-chloro-4-hydroxy-5-nitrobenzoic acid. These parameters directly influence the compound's behavior in biological systems and industrial applications [16] [17] [18].

Aqueous solubility determination employs equilibrium methods to establish the thermodynamic solubility limit under standardized conditions. The shake-flask method represents the standard approach for compounds with moderate water solubility, involving equilibration of excess solid with pure water at controlled temperature until steady-state concentrations are achieved [16]. Related 5-chloro-2-nitrobenzoic acid exhibits water solubility of 9.67 g/L, providing a reference point for estimating the solubility of 2-chloro-4-hydroxy-5-nitrobenzoic acid [19].

The introduction of the hydroxyl group at the 4-position is expected to enhance water solubility compared to non-hydroxylated analogs due to increased hydrogen bonding capacity with water molecules. This effect must be balanced against the overall hydrophobic character imparted by the chlorine and nitro substituents. Quantitative structure-activity relationship models suggest that hydroxyl substitution typically increases aqueous solubility by 0.5-1.0 log units depending on position and electronic environment [16] [20].

pH-dependent solubility studies are critical for understanding the ionization behavior of 2-chloro-4-hydroxy-5-nitrobenzoic acid. As a carboxylic acid with an estimated pKa around 2-3, the compound exists predominantly in the ionized form at physiological pH, dramatically enhancing water solubility compared to the neutral species [19] [21]. Solubility-pH profiles provide quantitative relationships between solution pH and dissolved concentration.

Organic solvent solubility screening employs a panel of solvents with diverse polarity and hydrogen bonding characteristics to establish solubility patterns. Related chloronitrobenzoic acids demonstrate good solubility in polar organic solvents such as methanol, ethanol, and acetone, with more limited solubility in nonpolar hydrocarbons [19] [22]. These data support formulation development and purification process design.

Octanol-water partition coefficient measurement provides the fundamental parameter for predicting bioaccumulation potential and membrane permeability. The shake-flask method involves equilibration of the compound between water and 1-octanol phases, followed by concentration determination in both phases [17] [23]. Related halogenated benzoic acids exhibit log P values in the range of 1.5-3.0, depending on substitution pattern and electronic effects [17] [24].

Modifications to standard partition coefficient protocols may be necessary to account for the ionizable nature of 2-chloro-4-hydroxy-5-nitrobenzoic acid. pH-dependent partition studies provide distribution coefficients that account for both neutral and ionized species, offering more realistic estimates of environmental partitioning behavior [21].

Temperature-dependent solubility measurements enable calculation of dissolution thermodynamics including enthalpy and entropy of solution. These parameters provide insight into the molecular interactions governing solubility behavior and support predictive modeling efforts [25] [26]. Van't Hoff analysis of temperature-solubility data yields thermodynamic parameters that characterize the energetics of the dissolution process.

Hansen solubility parameter determination provides a three-dimensional characterization of molecular interactions encompassing dispersion forces, polar interactions, and hydrogen bonding contributions [27] [28]. These parameters enable prediction of solubility in untested solvents and support rational solvent selection for crystallization and purification processes.

Dynamic solubility methods such as the column elution technique may be employed for compounds with extremely low water solubility or those prone to hydrolysis or oxidation during extended equilibration periods [16]. These methods minimize contact time while maintaining thermodynamic equilibrium conditions.